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Compound Name: Lomardexamfetamine

Cat. No.: B608625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lomardexamfetamine, also known as N-(L-homoarginyl)-D-amphetamine, is a novel prodrug

of d-amphetamine currently under investigation as a central nervous system (CNS) stimulant.

Its design as a chemical conjugate of the psychoactive d-amphetamine and the amino acid L-

homoarginine is intended to modulate the pharmacokinetic profile of d-amphetamine,

potentially offering a different release profile and abuse-deterrent properties compared to

traditional formulations of amphetamine. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical and pharmacological properties, and

relevant experimental methodologies for the study of lomardexamfetamine.

Chemical Structure and Identifiers
Lomardexamfetamine is a covalent conjugate of d-amphetamine and L-homoarginine linked

via an amide bond.
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Identifier Value

IUPAC Name
(2S)-2-amino-6-(carbamimidamido)-N-[(1S)-1-

methyl-2-phenylethyl]hexanamide

SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--N

InChI

InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-

13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-

4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)

(H4,18,19,20)/t12-,14-/m0/s1

InChIKey DRLPEFJOKVYESM-JSGCOSHPSA-N

Molecular Formula C16H27N5O

Molecular Weight 305.42 g/mol

Stereochemistry ABSOLUTE

Defined Stereocenters 2

Physicochemical Properties
Experimentally determined physicochemical properties of lomardexamfetamine are not

extensively reported in the public domain. The following table includes predicted values from

reputable computational models, which are useful for initial experimental design.

Property Value (Predicted) Method

pKa
Basic: ~10.5 (primary amine),

~12.5 (guanidinium group)
ACD/Labs Percepta

logP ~0.8 ChemAxon

Aqueous Solubility
High (due to basic functional

groups)
Inferred from structure

Pharmacological Properties
Mechanism of Action
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Lomardexamfetamine is a prodrug that is pharmacologically inactive until it is metabolized to

release its active moiety, d-amphetamine. The primary mechanism of action of d-amphetamine

is to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE) in the

central nervous system. This is achieved through several actions at the presynaptic terminal:

Inhibition of Monoamine Transporters: d-Amphetamine is a competitive substrate for the

dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the

serotonin transporter (SERT). This competitive inhibition blocks the reuptake of these

neurotransmitters from the synaptic cleft.

Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine can induce

a conformational change that leads to the non-vesicular release (efflux) of monoamines from

the presynaptic neuron into the synapse.

TAAR1 Agonism: d-Amphetamine is an agonist at the trace amine-associated receptor 1

(TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 initiates

downstream signaling cascades that further modulate the activity of monoamine

transporters.

The following diagram illustrates the proposed signaling pathways of d-amphetamine at a

dopaminergic synapse.
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d-Amphetamine Signaling Pathway

Receptor and Transporter Binding Affinities of d-
Amphetamine
The following table summarizes the reported inhibition constants (Ki) of d-amphetamine for the

human monoamine transporters. It is important to note that Ki values can vary between studies

due to different experimental conditions.

Target Ki (nM) Reference

Dopamine Transporter (DAT) 34 - 600 [1]

Norepinephrine Transporter

(NET)
7 - 100 [1]

Serotonin Transporter (SERT) 3800 - 40000 [1]

Pharmacokinetics
Lomardexamfetamine is designed for oral administration. As a prodrug, its pharmacokinetic

profile is expected to be governed by its absorption and subsequent metabolic conversion to d-

amphetamine.

Absorption: The hydrophilic nature of the homoarginine moiety may influence the absorption

characteristics of the intact prodrug.

Metabolism: Based on studies of the structurally similar prodrug lisdexamfetamine (L-lysine-

d-amphetamine), it is hypothesized that lomardexamfetamine is primarily hydrolyzed in the

blood by peptidases in red blood cells to release d-amphetamine and L-homoarginine.[2]

This enzymatic conversion is the rate-limiting step for the appearance of active d-

amphetamine in the circulation.

Distribution, Metabolism, and Excretion of d-Amphetamine: Once released, d-amphetamine

is distributed throughout the body, crosses the blood-brain barrier, and is metabolized in the

liver, primarily by CYP2D6. Excretion occurs mainly via the kidneys.
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The following diagram illustrates the proposed metabolic activation pathway of

lomardexamfetamine.

Lomardexamfetamine
(Oral Administration)

Gastrointestinal Tract
(Absorption)

Systemic Circulation

Red Blood Cells

Peptidase Hydrolysis

d-Amphetamine
(Active) L-Homoarginine

Central Nervous System
(Pharmacological Effect)

Liver
(Metabolism)

Kidney
(Excretion)

Click to download full resolution via product page

Metabolic Activation of Lomardexamfetamine
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Experimental Protocols
Synthesis of Lomardexamfetamine
The synthesis of lomardexamfetamine can be achieved through the coupling of a protected L-

homoarginine derivative with d-amphetamine, followed by deprotection. The following is a

generalized protocol based on methods for similar amphetamine-amino acid conjugates.[3]

Materials:

Nα-Boc-Nω-nitro-L-homoarginine

d-Amphetamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

N-Hydroxysuccinimide (NHS)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Palladium on carbon (Pd/C) catalyst

Methanol (MeOH)

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Coupling Reaction:

Dissolve Nα-Boc-Nω-nitro-L-homoarginine, d-amphetamine, and NHS in an appropriate

anhydrous solvent such as DCM.

Add DIPEA to the mixture.
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Slowly add a solution of EDCI in DCM to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC or LC-MS).

Work up the reaction by washing with aqueous solutions to remove excess reagents and

byproducts.

Purify the resulting protected intermediate, Nα-Boc-Nω-nitro-L-homoarginyl-d-

amphetamine, by column chromatography.

Deprotection:

Dissolve the purified intermediate in a suitable solvent such as methanol.

Add the Pd/C catalyst and subject the mixture to hydrogenation to reduce the nitro group

on the homoarginine side chain.

After completion of the hydrogenation, filter off the catalyst.

Remove the Boc protecting group by treating the product with a strong acid, such as HCl

in dioxane.

Isolate and purify the final product, lomardexamfetamine, as a salt (e.g.,

dihydrochloride).

The following diagram outlines the general workflow for the synthesis of lomardexamfetamine.
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General Synthesis Workflow
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Quantification of Lomardexamfetamine in Biological
Matrices by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method can be developed and validated for the quantification of lomardexamfetamine in

biological samples like plasma. The following is a generalized protocol based on methods for

similar analytes.

Materials:

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization

source)

HPLC column suitable for polar compounds (e.g., C18 with a polar endcapping)

Lomardexamfetamine analytical standard

Stable isotope-labeled internal standard (e.g., lomardexamfetamine-d5)

Acetonitrile, methanol, formic acid (LC-MS grade)

Plasma samples

Procedure:

Sample Preparation (Protein Precipitation):

To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

Add a protein precipitating agent, such as acetonitrile, to the plasma sample.

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

Centrifuge the samples at high speed to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.
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Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis:

Chromatographic Separation:

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in

acetonitrile/methanol).

Optimize the gradient to achieve good separation of lomardexamfetamine from

endogenous matrix components.

Mass Spectrometric Detection:

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion

(M+H)+ of lomardexamfetamine and its internal standard to their respective product

ions.

Optimize the MRM transitions, collision energy, and other MS parameters for maximum

sensitivity and specificity.

Method Validation:

Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity,

sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

The following diagram illustrates the general workflow for the bioanalytical method.
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Bioanalytical Workflow for Lomardexamfetamine
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Conclusion
Lomardexamfetamine is a promising d-amphetamine prodrug with a unique chemical

structure designed to modulate its pharmacokinetic properties. This technical guide provides a

foundational understanding of its chemical and pharmacological characteristics, along with

generalized experimental protocols for its synthesis and analysis. Further research is warranted

to fully elucidate its physicochemical properties, detailed metabolic fate, and clinical efficacy

and safety profile. The information and methodologies presented herein are intended to serve

as a valuable resource for researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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